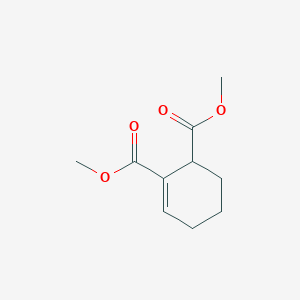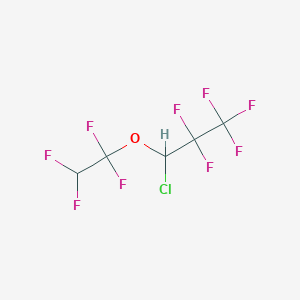
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C₅H₂ClF₉O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,1,1,2,2-pentafluoropropane with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and a suitable catalyst, the compound can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialty chemicals, coatings, and materials that require high chemical resistance and stability
Mécanisme D'action
The mechanism of action of 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s high electronegativity and stability make it a valuable tool in studying reaction mechanisms and pathways .
Comparaison Avec Des Composés Similaires
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane can be compared with other similar fluorinated compounds, such as:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound has similar fluorine content but differs in its chlorine substitution pattern, leading to different reactivity and applications.
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane:
1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-: This compound has a different carbon backbone structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts unique chemical properties and makes it suitable for specialized applications.
Propriétés
Numéro CAS |
50807-73-3 |
|---|---|
Formule moléculaire |
C5H2ClF9O |
Poids moléculaire |
284.51 g/mol |
Nom IUPAC |
3-chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane |
InChI |
InChI=1S/C5H2ClF9O/c6-1(3(9,10)5(13,14)15)16-4(11,12)2(7)8/h1-2H |
Clé InChI |
PDDJVZGCNXDBPD-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)(OC(C(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)

![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
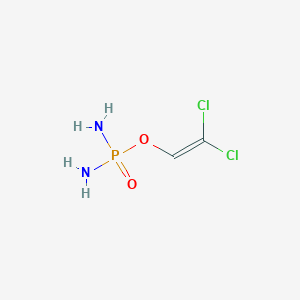
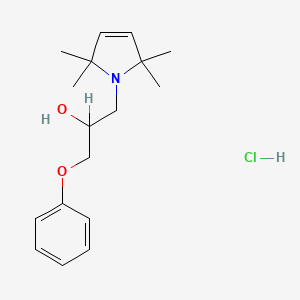
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)

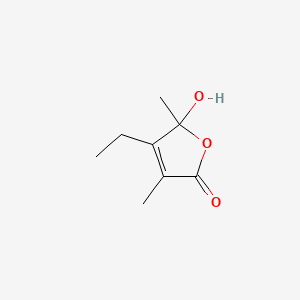

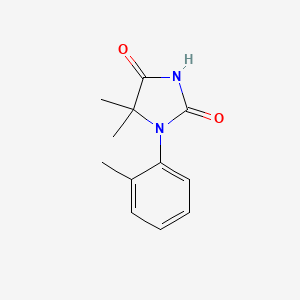

![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)

